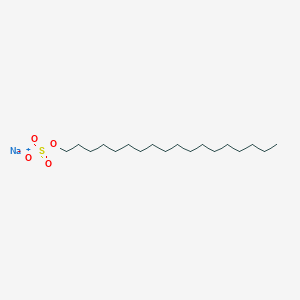

sodium;octadecyl sulfate

Description

BenchChem offers high-quality sodium;octadecyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;octadecyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;octadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZBFJYXRGSRGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Sodium Octadecyl Sulfate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of sodium octadecyl sulfate (B86663), an anionic surfactant with significant applications in cosmetics, personal care products, and pharmaceutical formulations. The synthesis primarily involves the sulfation of 1-octadecanol, followed by neutralization to yield the desired sodium salt. This document outlines the prevalent synthesis methodologies, detailed experimental protocols, and relevant quantitative data.

Synthesis Pathways

The synthesis of sodium octadecyl sulfate is achieved through the sulfation of 1-octadecanol (stearyl alcohol). Several sulfating agents can be employed, with the most common being chlorosulfonic acid and sulfamic acid.

-

Chlorosulfonic Acid: This is a highly reactive and effective sulfating agent. The reaction is rapid and exothermic, requiring careful temperature control to prevent side reactions and discoloration of the product. The reaction produces hydrogen chloride gas as a byproduct, which must be vented and neutralized.

-

Sulfamic Acid: This reagent offers a milder and often safer alternative to chlorosulfonic acid. The reaction typically requires heating and may be slower. It produces an ammonium (B1175870) salt directly, which then requires neutralization with a sodium base to obtain the final sodium salt.[1] While effective for some alcohols, sulfamic acid can sometimes lead to lower yields and darker colored products with long-chain primary alcohols.[2]

The general chemical transformation is depicted in the following two-step process:

-

Sulfation: 1-octadecanol reacts with a sulfating agent to form octadecyl hydrogen sulfate.

-

Neutralization: The resulting octadecyl hydrogen sulfate is neutralized with a sodium base, typically sodium hydroxide (B78521), to produce sodium octadecyl sulfate.

Experimental Protocols

This section details laboratory procedures for the synthesis of sodium octadecyl sulfate using both chlorosulfonic acid and sulfamic acid.

Synthesis using Chlorosulfonic Acid

This method is adapted from procedures for the sulfation of long-chain alcohols and requires stringent safety precautions due to the reactive and corrosive nature of chlorosulfonic acid.

Materials and Equipment:

-

1-Octadecanol (Reagent Grade)

-

Chlorosulfonic Acid (≥99%)

-

Sodium Hydroxide (pellets or a 50% aqueous solution)

-

Anhydrous solvent (e.g., dichloromethane (B109758), diethyl ether)

-

Ice bath

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a gas outlet to a neutralizing trap (e.g., a beaker with sodium hydroxide solution)

-

Thermometer

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas trap, dissolve 1-octadecanol in a suitable anhydrous solvent (e.g., 100 mL of dichloromethane per 0.1 mol of alcohol).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add a slight molar excess (e.g., 1.05 equivalents) of chlorosulfonic acid to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred alcohol solution over a period of 60-90 minutes, ensuring the reaction temperature is maintained between 5-10 °C.[3] Vigorous stirring is essential to ensure efficient mixing and heat dissipation. Hydrogen chloride gas will be evolved and should be directed to the neutralizing trap.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Neutralization: While maintaining the cooling, slowly and carefully add a 20-40% aqueous solution of sodium hydroxide to neutralize the reaction mixture. Monitor the pH closely and continue adding the base until the pH reaches 7.0-8.5. This step is exothermic and should be performed with caution.

-

Product Isolation: Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium octadecyl sulfate can be separated. If a chlorinated solvent was used, it will form the lower layer.

-

Purification: The crude sodium octadecyl sulfate can be purified by recrystallization. Dissolve the crude product in a minimal amount of a warm ethanol-water mixture (e.g., 80:20 v/v). Cool the solution to 0-5 °C to precipitate the purified product.

-

Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Synthesis using Sulfamic Acid

This method is a safer alternative, although it may require higher temperatures and longer reaction times.

Materials and Equipment:

-

1-Octadecanol (Reagent Grade)

-

Sulfamic Acid (≥99%)

-

Urea (B33335) (optional catalyst)

-

Sodium Hydroxide (pellets or a 50% aqueous solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Condenser

-

Thermometer

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 1-octadecanol and sulfamic acid. A molar ratio of 1:1.1 to 1:1.2 of 1-octadecanol to sulfamic acid is recommended.[4] A catalytic amount of urea (e.g., 0.05 molar equivalents) can be added to accelerate the reaction.

-

Sulfation Reaction: Heat the reaction mixture to 95-105 °C with continuous stirring. Maintain this temperature for 2-4 hours.[4] The reaction progress can be monitored by checking the pH of a small aliquot, which will become acidic as the octadecyl hydrogen sulfate is formed.

-

Cooling: After the reaction is complete, cool the mixture to 50-60 °C.

-

Neutralization: Slowly add a 30-50% aqueous solution of sodium hydroxide with vigorous stirring to neutralize the reaction mixture. Monitor the pH and add the base until a pH of 7.0-8.5 is reached. This neutralization step is exothermic.

-

Product Isolation and Purification: The product can be isolated and purified as described in the chlorosulfonic acid method (steps 7 and 8), involving recrystallization from an ethanol-water mixture.

Quantitative Data

The yield and purity of sodium octadecyl sulfate are dependent on the chosen synthesis method, reaction conditions, and purification efficiency. The following table summarizes expected quantitative data based on analogous reactions and general principles of sulfation.

| Parameter | Chlorosulfonic Acid Method | Sulfamic Acid Method |

| Molar Ratio (Alcohol:Sulfating Agent) | 1 : 1.05 - 1.1 | 1 : 1.1 - 1.2 |

| Reaction Temperature | 5 - 10 °C | 95 - 105 °C |

| Reaction Time | 2 - 3 hours | 2 - 4 hours |

| Typical Yield | 85 - 95% | 70 - 85% |

| Purity (after recrystallization) | > 95% | > 95% |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of sodium octadecyl sulfate.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium Octadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium octadecyl sulfate (B86663) (SOS), the sodium salt of the 18-carbon alkyl sulfate, is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. Its long hydrophobic alkyl chain and polar sulfate headgroup impart potent surface-active properties, making it an effective emulsifier, solubilizer, and stabilizer. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium octadecyl sulfate, detailed experimental protocols for their determination, and insights into its applications.

Core Physicochemical Properties

The fundamental properties of sodium octadecyl sulfate are summarized below. These values are critical for its application in formulation development and material synthesis.

| Property | Value | Source |

| Synonyms | Sodium Stearyl Sulfate, n-Octadecyl sulfate sodium salt | [1] |

| CAS Number | 1120-04-3 | |

| Molecular Formula | C₁₈H₃₇NaO₄S | [2] |

| Molecular Weight | 372.54 g/mol | [3] |

| Appearance | White to light yellowish-beige powder | [1] |

| Melting Point | 211-213 °C | [3] |

| Solubility | Soluble in water. The low solubility of long-chained surfactants in water can be a challenge, but aqueous solutions can be prepared by diluting stock solutions made in water-miscible organic solvents like ethanol. | [1][4] |

Synthesis and Purification

The synthesis of sodium octadecyl sulfate is typically achieved through a two-step process involving sulfonation of the corresponding long-chain alcohol followed by neutralization.

1. Sulfonation of Octadecanol: n-Octadecanol (stearyl alcohol) is reacted with a strong sulfonating agent, such as chlorosulfonic acid or sulfur trioxide.[4][5] This reaction results in the formation of octadecyl hydrogen sulfate.

2. Neutralization: The resulting octadecyl hydrogen sulfate is then neutralized with a sodium base, typically sodium hydroxide, to yield the final product, sodium octadecyl sulfate.[5]

Purification of the final product is crucial to remove unreacted starting materials and inorganic byproducts. High-purity sodium octadecyl sulfate, with purities exceeding 99%, can be achieved through processes like crystallization, purification, and solid-liquid separation.[5][6]

A generalized workflow for the synthesis of sodium octadecyl sulfate is presented below.

Experimental Protocols and Key Parameters

Accurate determination of the physicochemical properties of surfactants is essential for their effective application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[7] This is a critical parameter as many properties of the solution, such as surface tension, change abruptly at this point.

Methodology: Surface Tensiometry

Surface tension measurement is a common and reliable method for determining the CMC of surfactants.

-

Principle: Below the CMC, the addition of surfactant causes a significant decrease in the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface.[7]

-

Apparatus: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is required.

-

Procedure:

-

Prepare a series of aqueous solutions of sodium octadecyl sulfate with varying concentrations.

-

Measure the surface tension of each solution at a constant temperature (e.g., 25 °C).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the curve, where the slope changes significantly.[8]

-

Methodology: Conductivity Measurement

This method is suitable for ionic surfactants like sodium octadecyl sulfate.

-

Principle: The conductivity of an ionic surfactant solution changes with its concentration. The plot of conductivity versus concentration exhibits a change in slope at the CMC. This is because the mobility of ions in micelles is different from that of free monomers and counter-ions.

-

Apparatus: A conductometer.

-

Procedure:

-

Prepare a range of surfactant solutions of known concentrations.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these lines corresponds to the CMC.[8]

-

A general workflow for determining the CMC is illustrated below.

Determination of the Krafft Point (Krafft Temperature)

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[9][10] Below this temperature, the surfactant's solubility is limited, and micelles do not form.

Methodology: Conductivity vs. Temperature

-

Principle: For a given concentration of surfactant above the CMC, as the temperature is increased, there is a sharp increase in conductivity at the Krafft point. This is due to the rapid increase in solubility and the formation of micelles.

-

Apparatus: A conductometer with a temperature-controlled cell and a heating/stirring plate.

-

Procedure:

-

Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.

-

Cool the solution to a temperature where the surfactant precipitates.

-

Slowly heat the solution while stirring and continuously measuring the conductivity.

-

Plot conductivity as a function of temperature.

-

The Krafft temperature is identified as the point where there is an abrupt increase in the slope of the conductivity curve.[10]

-

Applications in Drug Development and Materials Science

The unique properties of sodium octadecyl sulfate make it a valuable excipient in pharmaceutical formulations and a functional component in materials science.

Drug Delivery Applications

-

Solubility Enhancement: Due to its amphiphilic nature, sodium octadecyl sulfate can form micelles that encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations.[11]

-

Stabilizer for Nanoparticles and Niosomes: It is used as a charged stabilizer in nano-carrier systems. For instance, it can significantly increase the zeta potential of niosomes, leading to improved stability and enhanced transdermal drug delivery.[12]

-

Wetting Agent: In solid dosage forms like tablets, it acts as a wetting agent, facilitating the disintegration and dissolution of the active pharmaceutical ingredient.[11]

The logical pathway for its role in enhancing drug delivery is outlined below.

Materials Science Applications

-

Dispersion of Nanomaterials: Aqueous solutions of alkyl sulfates are effective for dispersing or suspending nanomaterials like carbon nanotubes.[13]

-

Surface Modification: It can be used to modify the surface charge of materials. For example, it can induce a negative zeta potential on the surface of metal oxides, which is useful in controlling dispersion stability.[4]

Interactions with Proteins and Polymers

Sodium octadecyl sulfate is known to interact strongly with macromolecules like proteins and polymers.

-

Protein Denaturation: It is a powerful protein denaturant, disrupting non-covalent bonds and causing proteins to lose their native conformation. This property is famously exploited in SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) for protein separation.[13]

-

Polymer-Surfactant Interactions: It can bind to polymers in solution, forming polymer-surfactant complexes. These interactions are governed by both electrostatic and hydrophobic forces and can lead to the formation of nanoparticles with tunable charge and size.[14] The binding is often cooperative, especially in the presence of salt.[14]

References

- 1. SODIUM N-OCTADECYL SULFATE | 1120-04-3 [chemicalbook.com]

- 2. Sodium n-octadecyl sulfate, 98% (dry wt.), water <7% 25 g | Request for Quote [thermofisher.com]

- 3. Octadecyl sulfate technical grade, 93 1120-04-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2014106312A1 - Method for producing high-purity sodium dodecyl sulfate - Google Patents [patents.google.com]

- 6. CN103058894A - Production method of high-purity sodium dodecyl sulfate - Google Patents [patents.google.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. commons.emich.edu [commons.emich.edu]

- 11. nbinno.com [nbinno.com]

- 12. Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Critical Micelle Concentration of Sodium Octadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium octadecyl sulfate (B86663) (SOS), also known as sodium stearyl sulfate. It covers the fundamental principles of micellization, factors influencing the CMC, detailed experimental protocols for its determination, and a comparative analysis of quantitative data.

Introduction to Sodium Octadecyl Sulfate and its CMC

Sodium octadecyl sulfate (CAS No. 1120-04-3) is an anionic surfactant with a long 18-carbon alkyl chain, making it highly hydrophobic.[1][2][3] Like other surfactants, it possesses an amphiphilic structure, consisting of a hydrophilic sulfate head group and a hydrophobic octadecyl tail.[1] This structure dictates its behavior in solution, particularly its tendency to self-assemble into organized structures known as micelles.

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. It is defined as the concentration above which surfactant monomers spontaneously associate to form micelles.[4][5] Below the CMC, surfactant molecules exist primarily as individual monomers in the solution and at interfaces. Once the CMC is reached, the bulk of any additionally added surfactant molecules will form micelles.[4] Understanding the CMC of sodium octadecyl sulfate is crucial for its application in various fields, including drug delivery, emulsion polymerization, and the formulation of personal care products, as properties like solubilization, detergency, and emulsification are intrinsically linked to micelle formation.

The Phenomenon of Micellization

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In aqueous solutions, the hydrophobic tails of the surfactant molecules disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the surfactant molecules aggregate in such a way that their hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic head groups remain in contact with the aqueous environment. This process is illustrated below.

Caption: Conceptual diagram of micelle formation in an aqueous solution.

Quantitative Data on Critical Micelle Concentration

Direct experimental CMC values for sodium octadecyl sulfate are less commonly reported in literature compared to its shorter-chain homolog, sodium dodecyl sulfate (SDS). However, a well-established principle in surfactant science is that the CMC decreases as the length of the hydrophobic alkyl chain increases. This is due to the increased hydrophobicity, which provides a stronger driving force for micellization.

For sodium alkyl sulfates, an approximate 10-fold decrease in the CMC is observed for every two-carbon (ethylene) group addition to the alkyl chain.[6] The table below presents the experimentally determined CMC values for a series of sodium alkyl sulfates to illustrate this trend and provides an estimated value for sodium octadecyl sulfate (C18).

| Surfactant Name | Alkyl Chain | Formula | CMC (mM in water at 25°C) | Reference |

| Sodium Octyl Sulfate | C8 | C₈H₁₇NaO₄S | ~130 | [1][4] |

| Sodium Decyl Sulfate | C10 | C₁₀H₂₁NaO₄S | ~40 | [6] |

| Sodium Dodecyl Sulfate (SDS) | C12 | C₁₂H₂₅NaO₄S | 8.0 - 8.3 | [1][4][7] |

| Sodium Tetradecyl Sulfate | C14 | C₁₄H₂₉NaO₄S | ~2.1 | [1][4] |

| Sodium Octadecyl Sulfate | C18 | C₁₈H₃₇NaO₄S | ~0.05 - 0.2 (Estimated) | - |

Note: The CMC value for Sodium Octadecyl Sulfate is an estimation based on the established trend of decreasing CMC with increasing alkyl chain length.

Factors Influencing the CMC

The CMC is not a fixed constant but is highly sensitive to the surrounding environment.

-

Temperature : For ionic surfactants like sodium octadecyl sulfate, the relationship between temperature and CMC is often U-shaped. The CMC typically decreases as the temperature rises from a low point, reaches a minimum (often around 25°C for many surfactants), and then begins to increase with further temperature elevation.[7] This behavior results from a complex interplay between the enthalpy and entropy of micellization.[7]

-

Electrolytes : The addition of electrolytes (salts) to a solution of an ionic surfactant causes a significant decrease in the CMC. The added counter-ions (e.g., Na⁺ from NaCl) shield the electrostatic repulsion between the charged hydrophilic head groups of the surfactant molecules within the micelle. This reduced repulsion makes aggregation more energetically favorable, thus lowering the concentration required for micelle formation.

-

Organic Additives : The presence of organic molecules can either increase or decrease the CMC, depending on their nature and location within the micelle. Some additives can be incorporated into the micelle, altering its size, shape, and stability.

Experimental Methodologies for CMC Determination

Several physical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC. Measuring one of these properties over a range of surfactant concentrations is the basis for determining the CMC.[5]

General Experimental Workflow

The determination of the CMC, regardless of the specific technique, follows a generalized workflow. This involves systematic sample preparation, precise measurement of a physical property, and subsequent data analysis to identify the inflection point corresponding to the CMC.

Caption: General experimental workflow for CMC determination.

Surface Tension Method

Principle : The surface tension of a liquid decreases as the concentration of a surfactant increases because monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the monomer concentration remains relatively constant, and thus the surface tension also plateaus. The CMC is the concentration at which this plateau begins.[7]

Protocol :

-

Stock Solution Preparation : Prepare a concentrated stock solution of sodium octadecyl sulfate in deionized water, well above the anticipated CMC.

-

Serial Dilutions : Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the expected CMC.

-

Temperature Control : Place the solutions in a thermostatically controlled water bath to ensure all measurements are taken at a constant temperature.

-

Surface Tension Measurement : Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate). Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis : Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the concentration at the intersection of the extrapolated lines from these two regions.[7]

Conductivity Method

Principle : This method is suitable for ionic surfactants. The electrical conductivity of the solution increases with surfactant concentration. Below the CMC, both the surfactant monomers and their counter-ions contribute to conductivity. Above the CMC, newly added surfactant forms micelles. Micelles are much larger and less mobile than individual ions, and they bind a fraction of the counter-ions, leading to a slower rate of increase in conductivity. The CMC is identified by the break in the slope of the conductivity versus concentration plot.

Protocol :

-

Solution Preparation : Prepare a series of sodium octadecyl sulfate solutions of varying concentrations in deionized water.

-

Temperature Control : Maintain a constant temperature for all solutions using a water bath.

-

Conductivity Measurement : Measure the specific electrical conductivity of each solution using a calibrated conductivity meter.

-

Data Analysis : Plot the specific conductivity (κ) against the surfactant concentration (C). The plot will show two linear segments with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy Method

Principle : This is a highly sensitive method that utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has a low solubility in water. Below the CMC, the probe resides in the polar aqueous environment. When micelles form, the hydrophobic probe preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles.[6] This change in the microenvironment of the probe leads to a significant change in its fluorescence properties (e.g., emission intensity, peak ratios), which can be monitored.

Protocol :

-

Probe Solution Preparation : Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol) at a very low concentration.

-

Sample Preparation : Prepare a series of sodium octadecyl sulfate solutions. To each, add a small, constant aliquot of the probe stock solution, ensuring the final probe concentration is minimal to avoid self-quenching.

-

Incubation : Allow the solutions to equilibrate, typically in the dark, to ensure the probe has partitioned into any micelles present.

-

Fluorescence Measurement : Measure the fluorescence emission spectrum of each sample using a spectrofluorometer at a constant temperature. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored, as it is sensitive to the polarity of the probe's environment.

-

Data Analysis : Plot the fluorescence property (e.g., I₁/I₃ ratio for pyrene, or total intensity) against the surfactant concentration or log(concentration). A sharp change or sigmoidal transition in the plot indicates the onset of micellization, from which the CMC can be determined.[6]

Conclusion

The critical micelle concentration is a defining characteristic of sodium octadecyl sulfate, governing its efficacy in a multitude of scientific and industrial applications. While specific experimental data for its CMC is less prevalent than for shorter-chain surfactants, its value can be reliably estimated based on well-understood structure-property relationships. The CMC is strongly influenced by environmental factors such as temperature and the presence of electrolytes. Its accurate determination is achievable through various robust experimental techniques, including tensiometry, conductometry, and fluorescence spectroscopy, each providing a unique window into the self-assembly behavior of this important surfactant.

References

- 1. Critical micelle concentration [dl1.en-us.nina.az]

- 2. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Oleyl Sulfate | C18H35NaO4S | CID 23686132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing Sodium Octadecyl Sulfate: An In-depth Technical Guide by FT-IR and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octadecyl sulfate (B86663) (SOS) is an anionic surfactant with a long hydrophobic alkyl chain and a hydrophilic sulfate head group. Its amphiphilic nature makes it a valuable excipient in various pharmaceutical formulations, acting as a wetting agent, emulsifier, and solubilizing agent. A thorough characterization of SOS is crucial to ensure its identity, purity, and performance in drug products. This technical guide provides a comprehensive overview of the characterization of sodium octadecyl sulfate using two powerful spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This guide details the experimental protocols for both techniques, presents quantitative data in structured tables for easy interpretation, and includes a visual workflow to aid in the analytical process.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum of sodium octadecyl sulfate reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

Experimental Protocol: FT-IR Analysis

Instrumentation:

-

FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid sodium octadecyl sulfate powder (approximately 5-10 mg) onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Data Processing:

-

Perform a baseline correction if necessary.

-

Identify and label the characteristic absorption peaks.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of sodium octadecyl sulfate is characterized by strong absorptions from the alkyl chain and the sulfate group. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955 - 2915 | Asymmetric C-H stretching | -CH₃ and -CH₂- |

| ~2875 - 2845 | Symmetric C-H stretching | -CH₃ and -CH₂- |

| ~1470 - 1460 | C-H bending (scissoring) | -CH₂- |

| ~1260 - 1210 | Asymmetric S=O stretching | Sulfate (SO₄²⁻) |

| ~1080 - 1060 | Symmetric S=O stretching | Sulfate (SO₄²⁻) |

| ~850 - 750 | C-O-S stretching | Sulfate ester |

Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment and connectivity of atoms within the sodium octadecyl sulfate molecule.

Experimental Protocol: NMR Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 10-20 mg of sodium octadecyl sulfate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).

Data Acquisition (¹³C NMR):

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-150 ppm).

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm for ¹H NMR).

-

Integrate the signals in the ¹H NMR spectrum.

NMR Spectral Data and Interpretation

The ¹H and ¹³C NMR spectra of sodium octadecyl sulfate show distinct signals corresponding to the different carbon and proton environments in the octadecyl chain and near the sulfate head group.

¹H NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.9 - 4.1 | Triplet | -CH₂-O-SO₃⁻ (protons on the carbon adjacent to the sulfate group) |

| ~1.5 - 1.7 | Multiplet | -CH₂-CH₂-O-SO₃⁻ (protons on the beta-carbon) |

| ~1.2 - 1.4 | Broad Multiplet | -(CH₂)₁₅- (bulk methylene (B1212753) protons of the alkyl chain) |

| ~0.8 - 0.9 | Triplet | -CH₃ (terminal methyl group) |

¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~68 | -CH₂-O-SO₃⁻ |

| ~32 | -(CH₂)₁₅- (various methylene carbons) |

| ~29 | -(CH₂)₁₅- (various methylene carbons) |

| ~26 | -CH₂-CH₂-O-SO₃⁻ |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of sodium octadecyl sulfate using FT-IR and NMR spectroscopy.

Caption: Workflow for the spectroscopic characterization of sodium octadecyl sulfate.

Conclusion

FT-IR and NMR spectroscopy are indispensable tools for the comprehensive characterization of sodium octadecyl sulfate. FT-IR provides a rapid confirmation of the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy offer detailed structural elucidation and confirmation of the molecule's identity. The experimental protocols and spectral data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively characterize sodium octadecyl sulfate, ensuring its quality and suitability for pharmaceutical applications.

The Aqueous Solution Behavior of Sodium Octadecyl Sulfate: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solution behavior of long-chain alkyl sulfates, with a specific focus on sodium octadecyl sulfate (B86663) (SOS). Due to the limited solubility of sodium octadecyl sulfate in water, which restricts the availability of extensive quantitative data, this guide will leverage the well-documented properties of its shorter-chain analogue, sodium dodecyl sulfate (SDS), to illustrate the fundamental principles of micellization, thermodynamics, and phase behavior. The principles discussed are directly applicable to sodium octadecyl sulfate, although the specific quantitative values will differ.

Introduction to Sodium Octadecyl Sulfate

Sodium octadecyl sulfate is an anionic surfactant characterized by a long C18 hydrophobic alkyl chain and a polar sulfate head group. This amphiphilic structure dictates its behavior in aqueous solutions, where it tends to adsorb at interfaces to reduce the system's free energy. A key challenge in studying SOS is its low solubility in water, particularly at lower temperatures. This often necessitates the use of co-solvents or elevated temperatures to achieve concentrations suitable for detailed analysis.

Micellization and the Critical Micelle Concentration (CMC)

In an aqueous environment, surfactant monomers like sodium octadecyl sulfate will initially populate the air-water interface, leading to a decrease in surface tension. As the concentration increases, a point is reached where the interface is saturated, and the monomers begin to self-assemble in the bulk solution into organized aggregates known as micelles. This spontaneous formation occurs at a specific concentration known as the Critical Micelle Concentration (CMC).[1] Above the CMC, the addition of more surfactant primarily results in the formation of more micelles, while the monomer concentration remains relatively constant.[1]

The CMC is a crucial parameter for any surfactant and is influenced by factors such as the length of the hydrophobic tail, temperature, and the presence of electrolytes.[2] For sodium alkyl sulfates, the CMC decreases significantly as the length of the alkyl chain increases. Therefore, the CMC of sodium octadecyl sulfate is expected to be substantially lower than that of sodium dodecyl sulfate.

Quantitative Data for Sodium Dodecyl Sulfate (SDS) as an Analogue

The following tables summarize key quantitative data for the extensively studied sodium dodecyl sulfate (SDS). This data provides a baseline for understanding the behavior of long-chain alkyl sulfates.

| Parameter | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 8.2 mM (0.2% w/v) | In pure water at 25°C | [3][4][5] |

| Effect of Temperature on CMC | Decreases from 10°C to 25°C, then increases from 25°C to 40°C | In pure water | [6] |

| Effect of Electrolyte on CMC | Decreases with the addition of NaCl or KCl | In aqueous solution | [7] |

Table 1: Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS) in Aqueous Solutions.

Thermodynamics of Micellization

The formation of micelles is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC, providing insight into the spontaneity of the process. The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can be determined from the temperature dependence of the CMC.[8]

For many surfactants, including SDS, the micellization process is primarily entropy-driven. This is attributed to the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails of the surfactant monomers is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.[9]

Thermodynamic Parameters for Sodium Dodecyl Sulfate (SDS)

| Thermodynamic Parameter | Description | Method of Determination | Reference(s) |

| Gibbs Free Energy (ΔG°mic) | Indicates the spontaneity of micellization (a negative value signifies a spontaneous process). | Calculated from the CMC value using the equation: ΔG°mic = RT ln(XCMC), where XCMC is the mole fraction of the surfactant at the CMC. | [8] |

| Enthalpy (ΔH°mic) | Represents the heat change associated with micelle formation. | Determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. | |

| Entropy (ΔS°mic) | Reflects the change in randomness or disorder of the system during micellization. | Calculated from ΔG°mic and ΔH°mic using the equation: ΔS°mic = (ΔH°mic - ΔG°mic)/T. |

Table 2: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (SDS).

Phase Behavior of Sodium Alkyl Sulfates in Water

The phase behavior of surfactants in water is complex and concentration-dependent. At concentrations above the CMC, spherical micelles are typically formed. As the surfactant concentration increases further, these micelles can undergo structural transitions to form different liquid crystalline phases, such as hexagonal and lamellar phases.[3][10][11] The specific phases and transition points are depicted in a phase diagram, which maps the physical state of the system as a function of composition and temperature.[12] For long-chain surfactants like sodium octadecyl sulfate, the Krafft temperature is a critical parameter. The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below this temperature, micelles will not form.[2]

Hydrolysis of Sodium Alkyl Sulfates

Sodium alkyl sulfates can undergo hydrolysis, particularly under acidic conditions and at elevated temperatures, to produce the corresponding alcohol (e.g., 1-octadecanol for SOS) and sodium hydrogen sulfate.[13][14] The rate of this hydrolysis can be influenced by the surfactant concentration. For instance, the acid-catalyzed hydrolysis of SDS is significantly accelerated in micellar solutions compared to solutions below the CMC.[13][15] This autocatalytic, acid-catalyzed hydrolysis is an important consideration for the long-term stability of aqueous solutions of these surfactants.[5][16] The presence of dodecanol, a hydrolysis product of SDS, is known to affect the interfacial properties of SDS solutions.[17]

Experimental Protocols

The characterization of the aqueous solution behavior of surfactants like sodium octadecyl sulfate involves several key experimental techniques.

Determination of Critical Micelle Concentration

A variety of methods can be employed to determine the CMC, each relying on the detection of a sharp change in a particular physicochemical property of the solution as a function of surfactant concentration.[6]

-

Surface Tensiometry : This is a common and direct method where the surface tension of the solution is measured as a function of the logarithm of the surfactant concentration. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[18] The CMC is identified as the point of inflection in the resulting plot.

-

Protocol :

-

Prepare a stock solution of the surfactant in deionized water. For sparingly soluble surfactants like SOS, a co-solvent such as ethanol (B145695) may be required, or the measurements may need to be performed at elevated temperatures.

-

Create a series of dilutions from the stock solution.

-

Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension versus the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

-

-

-

Conductivity Measurement : This technique is suitable for ionic surfactants. The conductivity of the solution is plotted against the surfactant concentration. The plot typically shows two linear regions with different slopes. The break point corresponds to the CMC.[7]

-

Protocol :

-

Prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at the intersection of the two lines fitted to the data points below and above the micellization region.

-

-

-

Fluorescence Spectroscopy : This method often utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of the micelles.[19]

-

Protocol :

-

Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Plot a parameter that is sensitive to the probe's microenvironment (e.g., the ratio of the intensities of two specific vibronic bands of pyrene) against the surfactant concentration.

-

The CMC is determined from the inflection point of this plot.

-

-

Visualizations

Micellization Process of Sodium Octadecyl Sulfate

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the CMC using surface tensiometry.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. phavi.umcs.pl [phavi.umcs.pl]

- 10. researchgate.net [researchgate.net]

- 11. Phase Diagram Study of Sodium Dodecyl Sulfate Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A Novel Hydrate Form of Sodium Dodecyl Sulfate and Its Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. nepjol.info [nepjol.info]

- 19. asianpubs.org [asianpubs.org]

The Krafft Point of Sodium Octadecyl Sulfate in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Krafft point of sodium octadecyl sulfate (B86663) in an aqueous solution. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of this critical physicochemical parameter. This document outlines the theoretical basis of the Krafft point, presents quantitative data, details experimental protocols for its determination, and provides visual representations of the underlying concepts and workflows.

Introduction to the Krafft Point

In surfactant science, the Krafft point (Tₖ), or Krafft temperature, is a critical parameter that defines the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC).[1][2] Below the Krafft point, the surfactant exists predominantly in a crystalline or hydrated solid form with limited solubility.[1] Above this temperature, there is a sharp increase in the surfactant's solubility due to the formation of micelles, which allows the surfactant to exhibit its characteristic interfacial and solubilization properties.[1] Micelles, which are aggregates of surfactant molecules, can only form at temperatures above the Krafft point.[3][4]

The Krafft point is influenced by several factors related to the surfactant's molecular structure, including the length of its hydrophobic alkyl chain.[1][3][4] An increase in the length of the hydrocarbon chain leads to a higher Krafft point due to stronger van der Waals forces that favor the crystalline state.[1][4]

Quantitative Data: Krafft Point of Sodium Alkyl Sulfates

The Krafft point of ionic surfactants like sodium alkyl sulfates is directly correlated with the length of their hydrophobic alkyl chain. The following table summarizes the experimentally determined Krafft points for a homologous series of sodium alkyl sulfates, including sodium octadecyl sulfate, to provide a comparative perspective.

| Surfactant Name | Chemical Formula | Alkyl Chain Length | Krafft Point (°C) |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | 16 - 18 |

| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 14 | 30 |

| Sodium Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 16 | 45 |

| Sodium Octadecyl Sulfate | C₁₈H₃₇NaO₄S | 18 | 56 |

Note: The exact Krafft point can vary slightly depending on the purity of the surfactant and the ionic strength of the solution.[1]

Experimental Protocols for Krafft Point Determination

The Krafft point is typically determined by observing an abrupt change in a physical property of the surfactant solution as the temperature is varied. Common methods include monitoring conductivity, surface tension, or visual observation of solubility.

Conductivity Method

This method is based on the significant increase in the conductivity of a surfactant solution at the Krafft point. Below the Tₖ, the conductivity is low as the surfactant is not fully dissolved. As the temperature increases and reaches the Krafft point, the surfactant rapidly dissolves and forms micelles, leading to a sudden increase in the concentration of charge-carrying ions and thus a sharp rise in conductivity.

Detailed Protocol:

-

Preparation of Surfactant Solution: Prepare a surfactant solution with a concentration known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point. The solution should be prepared with constant stirring.

-

Temperature Control and Measurement: Place the solution in a thermostatically controlled water bath equipped with a magnetic stirrer to ensure uniform temperature. Use a calibrated thermometer or temperature probe to accurately measure the temperature of the solution.

-

Conductivity Measurement: Immerse a calibrated conductivity probe into the surfactant solution.

-

Data Acquisition:

-

Start at a temperature below the expected Krafft point.

-

Slowly increase the temperature of the water bath, for instance, in increments of 1°C.

-

At each temperature increment, allow the system to equilibrate and record both the temperature and the conductivity of the solution.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of temperature.

-

The Krafft point is identified as the temperature at which a sharp and sudden increase in the slope of the conductivity curve is observed.[5] This point of abrupt change can be more precisely determined by plotting the first derivative of the conductivity with respect to temperature.

-

Surface Tension Method (Pendant Drop)

This method is particularly useful for systems where conductivity measurements may be challenging, such as in the presence of high concentrations of glycerol (B35011).[6] The principle relies on the change in surface tension as the surfactant dissolves and begins to form micelles.

Detailed Protocol:

-

Preparation of Surfactant Solution: Prepare a series of surfactant solutions at different concentrations in the desired solvent (e.g., water or water-glycerol mixtures).

-

Instrumentation: Use a pendant drop tensiometer equipped with a temperature-controlled cell.

-

Measurement Procedure:

-

For each concentration, a small drop of the solution is formed at the tip of a needle within the temperature-controlled cell.

-

The shape of this pendant drop is analyzed by software to determine the surface tension.

-

Measurements are taken across a range of temperatures, both below and above the expected Krafft point.

-

-

Data Analysis:

-

Plot the surface tension as a function of surfactant concentration for different temperatures.

-

The CMC at each temperature is determined as the concentration at which the surface tension plateaus.

-

Plot the logarithm of the CMC against the reciprocal of the absolute temperature (an Arrhenius-type plot). The Krafft point is the temperature at which the solubility of the surfactant equals the determined CMC. A plot of solubility versus temperature will intersect the CMC versus temperature curve at the Krafft point.

-

Visualizations

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ijset.in [ijset.in]

- 4. Krafft temperature - Wikipedia [en.wikipedia.org]

- 5. commons.emich.edu [commons.emich.edu]

- 6. Effect of glycerol with sodium chloride on the Krafft point of sodium dodecyl sulfate using surface tension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Surface Tension of Sodium Octadecyl Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the surface tension of sodium octadecyl sulfate (B86663) solutions. Sodium octadecyl sulfate, a long-chain anionic surfactant, is of significant interest in various applications, including pharmaceuticals and material science, due to its potent surface-active properties. This document delves into the theoretical underpinnings of its behavior at interfaces, presents available quantitative data, and outlines detailed experimental protocols for the measurement of surface tension.

Introduction to Sodium Octadecyl Sulfate and Surface Tension

Sodium octadecyl sulfate (SOS), also known as sodium stearyl sulfate, is an anionic surfactant with the chemical formula C₁₈H₃₇NaO₄S. Its molecular structure consists of a long C18 hydrophobic alkyl chain (octadecyl) and a hydrophilic sulfate head group. This amphiphilic nature drives the molecules to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution.

Surface tension is a measure of the cohesive energy present at the interface of a liquid. It is the tendency of liquid surfaces to shrink into the minimum surface area possible. The presence of surfactants disrupts the cohesive forces between water molecules at the surface, leading to a decrease in surface tension. This property is critical in processes such as emulsification, foaming, wetting, and solubilization, which are vital in drug formulation and delivery.

Quantitative Data on Surface Tension

To provide a comprehensive understanding, this guide presents data for a homologous series of sodium alkyl sulfates. This allows for an extrapolation of the expected behavior of sodium octadecyl sulfate at temperatures above its Krafft point. As the length of the alkyl chain increases, the critical micelle concentration (CMC) decreases, and the surfactant becomes more surface-active.[1][2]

Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates with Varying Chain Lengths

| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water at 25°C (mM) |

| Sodium Decyl Sulfate | C10 | ~100 |

| Sodium Dodecyl Sulfate (SDS) | C12 | 8.2[3] |

| Sodium Tetradecyl Sulfate (STS) | C14 | ~2.1 |

| Sodium Hexadecyl Sulfate (SHS) | C16 | ~0.5 |

| Sodium Octadecyl Sulfate (SOS) | C18 | < 0.1 (estimated) |

Note: The CMC values for C10, C14, C16, and C18 are based on established trends and should be considered approximate. The CMC of a surfactant is influenced by factors such as temperature, pH, and the presence of electrolytes.[1][2]

Table 2: Expected Surface Tension Behavior of Sodium Octadecyl Sulfate Solution (at a temperature above its Krafft Point)

| Concentration Range | Expected Surface Tension (mN/m) | Dominant Phenomenon |

| Below CMC | Decreases significantly with increasing concentration | Monomers adsorb at the air-water interface |

| At and Above CMC | Remains relatively constant | Interface is saturated with monomers; excess monomers form micelles in the bulk solution |

Experimental Protocols for Surface Tension Measurement

The surface tension of surfactant solutions can be accurately determined using various methods. The two most common and well-established techniques are the du Noüy ring method and the Wilhelmy plate method.

Du Noüy Ring Method

The du Noüy ring method involves measuring the force required to detach a platinum-iridium ring from the surface of a liquid.

Apparatus:

-

Tensiometer with a sensitive force balance

-

Platinum-iridium ring of known dimensions

-

Sample vessel

-

Temperature control unit

Procedure:

-

Preparation: Thoroughly clean the platinum-iridium ring, typically by flaming it to remove any organic contaminants, and allow it to cool.

-

Sample Preparation: Prepare a series of aqueous solutions of sodium octadecyl sulfate at various concentrations. Ensure the temperature of the solutions is maintained above the Krafft point of the surfactant.

-

Measurement: a. Place the sample solution in the vessel on the tensiometer's stage. b. Immerse the ring in the solution. c. Slowly raise the ring towards the surface. A liquid lamella will be formed. d. Continue to pull the ring away from the surface until the lamella breaks. The tensiometer records the maximum force exerted just before detachment.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = (F / 4πR) * f

Wilhelmy Plate Method

The Wilhelmy plate method measures the force exerted on a thin, roughened platinum plate partially immersed in the liquid.

Apparatus:

-

Tensiometer with a sensitive force balance

-

Thin, roughened platinum plate of known perimeter

-

Sample vessel with a movable stage

-

Temperature control unit

Procedure:

-

Preparation: Clean the Wilhelmy plate meticulously, for example, by flaming.

-

Sample Preparation: Prepare the sodium octadecyl sulfate solutions as described for the du Noüy ring method.

-

Measurement: a. Suspend the plate from the balance. b. Raise the sample vessel until the liquid surface just touches the bottom edge of the plate. c. The liquid will wet the plate, and the force on the balance will increase due to the downward pull of surface tension. d. The force is measured at this equilibrium position.

-

Calculation: Assuming a zero contact angle (complete wetting), the surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (P), and the buoyancy force (Fb): γ = (F - Fb) / P

Visualizing Key Concepts and Workflows

Surfactant Concentration and Surface Tension Relationship

The following diagram illustrates the characteristic relationship between the concentration of a surfactant in solution and the resulting surface tension.

Caption: Surfactant behavior at different concentrations.

Experimental Workflow for Surface Tension Measurement

The diagram below outlines the general workflow for measuring surface tension using a tensiometer, applicable to both the du Noüy ring and Wilhelmy plate methods.

Caption: A generalized workflow for tensiometry.

Conclusion

The surface tension of sodium octadecyl sulfate solutions is a critical parameter for its application in various scientific and industrial fields. While direct quantitative data at room temperature is limited due to its high Krafft point, an understanding of its behavior can be extrapolated from the study of homologous series of sodium alkyl sulfates. This guide has provided an in-depth overview of the theoretical principles, expected quantitative behavior, and detailed experimental methodologies for the characterization of the surface tension of sodium octadecyl sulfate solutions. For accurate and reproducible results, it is imperative to control experimental conditions, particularly temperature, and to adhere to meticulous cleaning protocols for the measurement apparatus.

References

The Intricate Dance of Self-Assembly: A Technical Guide to Sodium Octadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Sodium Octadecyl Sulfate (B86663) (SOS), an anionic surfactant of significant interest in pharmaceutical and materials science, exhibits a fascinating capacity for molecular self-assembly in aqueous solutions. This spontaneous organization into supramolecular structures, primarily micelles, underpins its utility as a solubilizing agent, emulsifier, and a key component in advanced drug delivery systems. This technical guide provides an in-depth exploration of the core principles governing the self-assembly of SOS, with a focus on its quantitative parameters, experimental characterization, and its role in drug development workflows.

Due to the limited availability of extensive quantitative data specifically for Sodium Octadecyl Sulfate, this guide will leverage data from its close and well-studied homolog, Sodium Dodecyl Sulfate (SDS), to illustrate key concepts and provide comparative benchmarks. The longer alkyl chain of SOS (C18) compared to SDS (C12) generally results in a significantly lower critical micelle concentration (CMC) and a higher aggregation number, a trend that holds true for homologous series of surfactants.

Core Principles of Self-Assembly

The self-assembly of SOS is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic octadecyl chains of the SOS monomers disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this energetic penalty, the surfactant monomers aggregate, sequestering their hydrophobic tails within the core of the resulting structures and exposing their hydrophilic sulfate headgroups to the aqueous phase. This process is initiated at a specific concentration known as the Critical Micelle Concentration (CMC).

Factors Influencing Self-Assembly

The self-assembly of SOS is a dynamic process influenced by several environmental factors:

-

Temperature: For ionic surfactants like SOS, the CMC typically exhibits a U-shaped dependence on temperature. Initially, an increase in temperature decreases the CMC by reducing the hydration of the hydrophilic headgroup, which favors micellization. However, beyond a certain point, the increased thermal energy disrupts the structured water around the hydrophobic tails, making their transfer to the micellar core less favorable and thus increasing the CMC.[1]

-

Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant like SOS generally leads to a decrease in the CMC and an increase in the micelle size.[2] The counterions from the salt can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules at the micelle surface, thereby promoting the formation of larger and more stable micelles at lower surfactant concentrations.[2]

-

Concentration: Below the CMC, SOS exists predominantly as individual monomers in solution. As the concentration increases and surpasses the CMC, the monomers begin to aggregate into micelles. Above the CMC, the concentration of free monomers remains relatively constant, with any additional surfactant molecules contributing to the formation of more micelles.[3]

Quantitative Data on Micellar Properties

The following tables summarize key quantitative data for the self-assembly of Sodium Dodecyl Sulfate (SDS), which serves as a valuable reference for understanding the behavior of Sodium Octadecyl Sulfate.

| Parameter | Condition | Value | Reference |

| Critical Micelle Concentration (CMC) | Pure Water, 25 °C | 8.2 mM | [4] |

| 0.5 M NaCl, 25 °C | 1.0 mM | [5] |

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) under Different Conditions. The presence of an electrolyte significantly lowers the concentration required for micelle formation.

| Parameter | Condition | Value | Reference |

| Aggregation Number (Nagg) | 50 mM SDS | ~60 | [5] |

| 100 mM SDS | ~70 | [5] | |

| 50 mM SDS, varying NaCl | 60 - 130 | [5] |

Table 2: Aggregation Number (Nagg) of Sodium Dodecyl Sulfate (SDS) Micelles. The aggregation number, or the number of surfactant molecules per micelle, increases with both surfactant and electrolyte concentration.

| Parameter | Temperature | Value (kJ/mol) | Reference |

| Enthalpy of Micellization (ΔHmic) | 10 °C | -20.4 ± 0.9 | [6] |

| 22 °C | ~0 | [6] | |

| 30 °C | 3.7 ± 1.2 | [6] | |

| Gibbs Free Energy of Micellization (ΔGmic) | 25 °C | -21.95 to -24.16 | [7] |

| Entropy of Micellization (ΔSmic) | 25 °C | Positive (entropically driven) | [7] |

Table 3: Thermodynamic Parameters of Sodium Dodecyl Sulfate (SDS) Micellization. The thermodynamics of micellization are temperature-dependent, with the process being exothermic at lower temperatures and endothermic at higher temperatures.

Experimental Protocols for Characterization

Accurate characterization of the self-assembly of SOS is crucial for its effective application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the inflection point of the surface tension versus log-concentration plot.[8]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of SOS in deionized water. A series of solutions with varying concentrations of SOS are then prepared by serial dilution.

-

Instrumentation: A surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) is used for the measurements.[9]

-

Measurement:

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

Measure the surface tension of each SOS solution, starting from the most dilute.

-

Ensure the measuring probe is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize for each concentration before recording the value.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the SOS concentration.

-

The plot will typically show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.[8]

-

Determination of Aggregation Number by Steady-State Fluorescence Quenching

Principle: This technique utilizes a fluorescent probe and a quencher that both partition into the micellar phase. The quenching of the probe's fluorescence is dependent on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration. From the micelle concentration and the total surfactant concentration, the aggregation number can be calculated.[10]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride) in a suitable solvent.

-

Prepare a series of SOS solutions at a concentration well above the CMC.

-

-

Sample Preparation:

-

To each SOS solution, add a fixed, small amount of the fluorescent probe stock solution.

-

Add varying amounts of the quencher stock solution to create a series of samples with different quencher concentrations.

-

-

Fluorescence Measurement:

-

Use a fluorimeter to measure the fluorescence intensity of the probe in each sample. Set the excitation and emission wavelengths appropriate for the chosen probe.[11]

-

Measure the fluorescence intensity of a sample containing the probe but no quencher (I0).

-

-

Data Analysis:

-

The relationship between the fluorescence intensity (I) and the quencher concentration ([Q]) can be described by the following equation, assuming a Poisson distribution of the quencher in the micelles: ln(I0/I) = [Q] / [Micelles]

-

The concentration of micelles ([Micelles]) can be calculated from the slope of a plot of ln(I0/I) versus [Q].

-

The aggregation number (Nagg) is then calculated using the equation: Nagg = (Ctotal - CMC) / [Micelles] where Ctotal is the total surfactant concentration.

-

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the demicellization process upon dilution of a concentrated surfactant solution. This allows for the determination of the enthalpy of micellization (ΔHmic). The CMC can also be determined from the titration curve.[12]

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of SOS (well above the CMC) in the desired buffer.

-

Fill the ITC sample cell with the same buffer.

-

-

ITC Experiment:

-

Titrate the concentrated SOS solution into the buffer-filled cell in a series of small injections.

-

The instrument measures the heat absorbed or released during each injection.

-

-

Data Analysis:

-

The resulting thermogram will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC.

-

The enthalpy of micellization (ΔHmic) is determined from the magnitude of the heat changes observed during the demicellization process.[13]

-

The Gibbs free energy of micellization (ΔGmic) can be calculated from the CMC value using the equation: ΔGmic = RT ln(CMC) (where R is the gas constant and T is the absolute temperature).

-

The entropy of micellization (ΔSmic) can then be calculated using the Gibbs-Helmholtz equation: ΔGmic = ΔHmic - TΔSmic

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the molecular self-assembly of Sodium Octadecyl Sulfate.

Caption: Spontaneous self-assembly of SOS monomers into a micelle above the CMC.

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Caption: Schematic of drug encapsulation within SOS micelles and subsequent release at a target site.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. csun.edu [csun.edu]

- 6. Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Phase Behavior of Sodium Octadecyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Phase Behavior of Sodium Octadecyl Sulfate (B86663)

Sodium octadecyl sulfate (also known as sodium stearyl sulfate) is an amphiphilic molecule consisting of a long hydrophobic alkyl chain and a hydrophilic sulfate head group. In aqueous solutions, these molecules self-assemble into various ordered structures to minimize the unfavorable contact between the hydrophobic tails and water. The resulting phases are highly dependent on both temperature and surfactant concentration.

The phase diagram of an aqueous surfactant system maps the different phases and their boundaries as a function of temperature and concentration. Key features of the sodium octadecyl sulfate phase diagram are expected to include a crystalline solid phase at low temperatures, a region of monomeric solution at very low concentrations, and, above a certain concentration and temperature, the formation of micelles and various lyotropic liquid crystalline phases.

Key Physicochemical Concepts

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. The CMC is a crucial parameter as it marks the onset of self-assembly and significant changes in the physicochemical properties of the solution, such as surface tension and conductivity. For long-chain surfactants like sodium octadecyl sulfate, the CMC is expected to be very low. The CMC is temperature-dependent, typically exhibiting a U-shaped curve with a minimum at a specific temperature.

Krafft Temperature (TK)

The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below the Krafft temperature, the surfactant's solubility is low, and it exists as hydrated crystals. Above the Krafft temperature, the solubility increases sharply, and micelles can form. The Krafft point is therefore the minimum temperature for micellization. For sodium octadecyl sulfate, with its long alkyl chain, the Krafft temperature is expected to be significantly higher than room temperature. Increasing the length of the hydrocarbon chain generally increases the Krafft temperature[1].

Expected Phases of the Sodium Octadecyl Sulfate-Water System

Based on the behavior of similar long-chain anionic surfactants, the following phases are anticipated in the sodium octadecyl sulfate-water system. The precise transition temperatures and concentrations are not available in the reviewed literature, but the general sequence of phases with increasing surfactant concentration is well-established.

| Phase ID | Phase Name | Description | Expected Structure |

| S | Crystalline Solid (Hydrated) | At low temperatures and concentrations, sodium octadecyl sulfate exists as hydrated crystals in equilibrium with a dilute aqueous solution. | Ordered crystalline lattice with interlamellar water. |